Abemaciclib exerts its primary effect by competitively binding to the ATP-binding pocket of CDK4 and CDK6. [, ] This binding prevents the phosphorylation of retinoblastoma protein (Rb), a key regulator of the G1/S cell cycle transition. [, , , , , , , , ] By inhibiting Rb phosphorylation, Abemaciclib induces cell cycle arrest at the G1 phase, thereby preventing cell proliferation. [, , , , , , , , ]
Beyond its core CDK4/6 inhibitory activity, Abemaciclib also demonstrates potential for modulating other cellular pathways. It exhibits inhibitory effects on CDK9, CDK2, GSK3α/β, and CAMK2γ/δ, although its primary target in cancer cells appears to be CDK4/6. [, ] Studies have also revealed its capacity to interrupt the phosphorylation of Chk1, potentially leading to cell death via the accumulation of DNA damage. [] Furthermore, Abemaciclib has shown the potential to modulate the immune response by upregulating antigen presentation on tumor cells, increasing T-cell activation, and enhancing the efficacy of anti-PD-L1 therapy. [, ]
Related Compounds
N-Desethylabemaciclib (M2)
Compound Description: N-Desethylabemaciclib (M2) is an active metabolite of Abemaciclib formed via CYP3A4-mediated metabolism. It exhibits comparable potency to Abemaciclib as a CDK4/6 inhibitor. [, , ]
Relevance to Abemaciclib: N-Desethylabemaciclib is structurally very similar to Abemaciclib, differing only by the absence of an ethyl group on the terminal nitrogen atom. Both compounds exhibit similar inhibitory effects on CDK4 and CDK6, leading to cell cycle arrest and antitumor activity. [, , ] Studies suggest that Abcb1a/1b and Abcg2 transporters may influence the brain penetration and oral exposure of N-Desethylabemaciclib. []
Hydroxyabemaciclib (M20)
Compound Description: Hydroxyabemaciclib (M20) is another active metabolite of Abemaciclib generated through CYP3A4 metabolism. Similar to Abemaciclib and N-Desethylabemaciclib, it acts as a potent CDK4/6 inhibitor. [, ]
Relevance to Abemaciclib: Hydroxyabemaciclib possesses a structure closely resembling Abemaciclib, with the addition of a hydroxyl group. This modification does not significantly impact its CDK4/6 inhibitory activity, resulting in similar potency to Abemaciclib in various cancer cell lines. [, ]
N-Desethylhydroxyabemaciclib
Compound Description: This compound is an active metabolite of Abemaciclib formed by sequential CYP3A4-mediated metabolism. It displays similar potency to Abemaciclib as a CDK4/6 inhibitor. []
Relevance to Abemaciclib: While specific structural details aren't provided in the abstract, it can be inferred that N-Desethylhydroxyabemaciclib shares significant structural similarity with Abemaciclib. This compound likely results from the further metabolism of either N-Desethylabemaciclib (M2) or Hydroxyabemaciclib (M20). Its presence contributes to the overall active drug exposure alongside Abemaciclib and the other metabolites. []
Palbociclib
Compound Description: Palbociclib is a first-generation CDK4/6 inhibitor used in the treatment of HR+ metastatic breast cancer. [, , ]
Ribociclib
Compound Description: Ribociclib represents another first-generation CDK4/6 inhibitor clinically used in HR+ metastatic breast cancer. [, ]
Relevance to Abemaciclib: Similar to Palbociclib, Ribociclib shares the same target as Abemaciclib (CDK4/6) but differs in its chemical structure and pharmacokinetic/pharmacodynamic characteristics. Abemaciclib's continuous dosing schedule contrasts with the intermittent dosing of Ribociclib. [, ] While both drugs effectively inhibit CDK4/6, research indicates potential differences in their resistance mechanisms, with variations in the levels of specific proteins like CDK6 and p21/p27 observed between Ribociclib-resistant and Abemaciclib-resistant cells. []
Letrozole
Compound Description: Letrozole belongs to the class of non-steroidal aromatase inhibitors and is a standard endocrine therapy for HR+ breast cancer. []
Relevance to Abemaciclib: While Letrozole and Abemaciclib possess different mechanisms of action, they are frequently combined in the treatment of HR+ breast cancer. Letrozole reduces estrogen production, while Abemaciclib inhibits CDK4/6, synergistically suppressing tumor growth. []
Anastrozole
Compound Description: Anastrozole, similar to Letrozole, is a non-steroidal aromatase inhibitor widely employed in HR+ breast cancer treatment. [, , ]
Relevance to Abemaciclib: Anastrozole and Abemaciclib are often co-administered in HR+ breast cancer to achieve enhanced antitumor effects. Combining these agents allows for a dual-pronged approach, targeting both estrogen production and cell cycle progression. [, , ]
Tamoxifen
Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) commonly used in HR+ breast cancer therapy. [, ]
Relevance to Abemaciclib: Although Tamoxifen and Abemaciclib act through distinct mechanisms, their combination has been explored as a potential therapeutic strategy in HR+ breast cancer. [, ] Combining these agents aims to achieve superior tumor control by targeting both the estrogen receptor and the CDK4/6 pathway. [, ]
Exemestane
Compound Description: Exemestane belongs to the steroidal aromatase inhibitor class and is utilized in the treatment of HR+ breast cancer. []
Relevance to Abemaciclib: Exemestane, like other aromatase inhibitors, is frequently combined with Abemaciclib in managing HR+ breast cancer. Their combined effect on estrogen production and cell cycle regulation aims to enhance therapeutic outcomes. []
Everolimus
Compound Description: Everolimus is an mTOR inhibitor with applications in various cancer types, including breast cancer. []
Relevance to Abemaciclib: The combination of Everolimus and Exemestane has been investigated in conjunction with Abemaciclib in HR+ breast cancer. This triple therapy approach aims to target multiple pathways involved in tumor development and progression. []
Trastuzumab
Compound Description: Trastuzumab is a monoclonal antibody targeting the HER2 receptor, primarily used in HER2-positive breast cancer. [, ]
Relevance to Abemaciclib: While typically employed in HER2-positive breast cancer, Trastuzumab has been investigated in combination with Abemaciclib in preclinical models of HER2-positive/ER-positive breast cancer. The rationale behind this combination lies in targeting both the HER2 signaling pathway and the cell cycle. [, ]
Docetaxel
Compound Description: Docetaxel is a taxane-based chemotherapy drug used in a wide range of cancers, including breast cancer. []
Relevance to Abemaciclib: Docetaxel has been studied in preclinical settings alongside Abemaciclib, exploring their potential synergistic effects in breast cancer. The combination aims to enhance tumor cell killing by combining a cell cycle inhibitor with a cytotoxic agent. []
Fulvestrant
Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) commonly used in the treatment of HR+ breast cancer. [, ]
Relevance to Abemaciclib: Fulvestrant and Abemaciclib are frequently co-administered in HR+ breast cancer treatment. This combination targets both the estrogen receptor (by promoting degradation) and the CDK4/6 pathway, leading to improved efficacy compared to either drug alone. [, ]
BYL719
Compound Description: BYL719 is a selective inhibitor of the PI3K p110α isoform, investigated for its anticancer potential in various malignancies, including colorectal cancer. []
Relevance to Abemaciclib: Studies in colorectal cancer models demonstrate synergistic anti-tumor effects when Abemaciclib is combined with BYL719. [] This synergistic interaction suggests a potential benefit in co-targeting CDK4/6 and the PI3K pathway in specific cancer types. []
Copanlisib
Compound Description: Copanlisib is a pan-class I PI3K inhibitor evaluated for its therapeutic potential in various hematologic malignancies, including mantle cell lymphoma. []
Relevance to Abemaciclib: Preclinical studies in mantle cell lymphoma models demonstrate that combining Abemaciclib with Copanlisib can overcome resistance to venetoclax, a BCL-2 inhibitor. This finding suggests the potential clinical benefit of simultaneously targeting CDK4/6 and PI3K in specific cancer types, particularly those with acquired resistance to other therapies. []
Astragaloside IV
Compound Description: Astragaloside IV is a natural compound isolated from the plant Astragalus membranaceus, traditionally used in Chinese medicine. It possesses various pharmacological activities, including anti-tumor effects. []
Relevance to Abemaciclib: While structurally unrelated to Abemaciclib, Astragaloside IV has been investigated for its potential pharmacokinetic interaction with the drug. [] Studies in rats indicate that Astragaloside IV can increase the systemic exposure of Abemaciclib, potentially by inhibiting CYP3A4-mediated metabolism. This finding highlights the need for careful consideration and monitoring when co-administering Abemaciclib with other drugs, including herbal medicines. []
Overview
Abemaciclib is an innovative small molecule drug primarily used in the treatment of certain types of breast cancer, particularly hormone receptor-positive breast cancer. It functions as an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which play critical roles in cell cycle regulation. By inhibiting these kinases, abemaciclib effectively disrupts the cell cycle, leading to decreased cancer cell proliferation.
Source
Abemaciclib was developed by Eli Lilly and Company and received approval from the U.S. Food and Drug Administration in 2017 for use in advanced or metastatic breast cancer. It is marketed under the trade name Verzenio.
Classification
Abemaciclib is classified as a selective cyclin-dependent kinase inhibitor. It specifically targets CDK4 and CDK6, which are essential for the transition from the G1 phase to the S phase of the cell cycle. The drug is categorized under small molecule inhibitors and is primarily utilized in oncology.
Synthesis Analysis
Methods
The synthesis of abemaciclib involves several key steps, utilizing various chemical reactions to form the final product. A notable method includes:
Condensation Reaction: N-(4-bromo-2,6-difluorophenyl)acetamide is reacted with isopropylamine in the presence of a strong alkali to yield an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form another intermediate.
Coupling Reaction: This intermediate is then coupled with a pyrimidine derivative using a transition metal catalyst, typically iron or nickel, to form a key intermediate compound.
Final Reaction: The final product, abemaciclib mesylate, is obtained by salifying this compound with methanesulfonic acid in a suitable solvent.
Technical Details
The synthesis method emphasizes high yield and purity while avoiding complex procedures that involve noble metal catalysts, making it suitable for large-scale production.
Molecular Structure Analysis
Structure
Abemaciclib has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target proteins. The molecular formula is C23H29F2N5O, indicating the presence of fluorine atoms which are crucial for its biological activity.
Data
Molecular Weight: Approximately 409.5 g/mol
Molecular Geometry: The structure includes a benzimidazole core with various substituents that enhance its binding affinity to CDK4 and CDK6.
Chemical Reactions Analysis
Reactions
Abemaciclib participates in several chemical reactions primarily during its synthesis:
Condensation Reactions: These reactions form new carbon-nitrogen bonds, crucial for building the molecular framework.
Cyclization Reactions: These reactions create cyclic structures that are integral to the drug's activity.
Salification: The final step involves forming salts which improve solubility and stability for pharmaceutical formulations.
Technical Details
The synthesis method described allows for efficient production with minimal by-products, optimizing both cost and environmental impact.
Mechanism of Action
Process
Abemaciclib exerts its therapeutic effects by selectively inhibiting CDK4 and CDK6, leading to:
Inhibition of Phosphorylation: The drug prevents the phosphorylation of retinoblastoma protein (Rb), a key regulator of cell cycle progression.
Cell Cycle Arrest: This inhibition results in G1 phase arrest, preventing cancer cells from progressing to DNA synthesis (S phase).
Decreased Proliferation: Ultimately, this leads to reduced proliferation of tumor cells.
Data
In vitro studies have shown that abemaciclib has a Ki value of approximately 8.2 nmol/L for CDK6/cyclin D3 complexes, indicating significant potency against its targets.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Abemaciclib is typically presented as a crystalline solid.
Solubility: It demonstrates favorable solubility characteristics in various solvents, enhancing its bioavailability.
Chemical Properties
Stability: The compound exhibits good stability under physiological conditions.
Hygroscopicity: Abemaciclib shows varying degrees of hygroscopicity depending on its crystalline form, influencing formulation strategies.
Applications
Scientific Uses
Abemaciclib is primarily used in oncology for treating advanced breast cancer but also has potential applications in other malignancies due to its mechanism of action against cell cycle regulators. Ongoing research continues to explore its efficacy in combination therapies and other cancer types.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Abemaciclib Mesylate is the mesylate salt of abemaciclib, an orally available cyclin-dependent kinase (CDK) inhibitor that targets the cyclin D1-CDK4 and cyclin D3-CDK6 cell cycle pathway, with potential antineoplastic activity. Abemaciclib specifically inhibits CDK4 and 6, thereby inhibiting retinoblastoma (Rb) protein phosphorylation in early G1. Inhibition of Rb phosphorylation prevents CDK-mediated G1-S phase transition, thereby arresting the cell cycle in the G1 phase, suppressing DNA synthesis and inhibiting cancer cell growth. Overexpression of the serine/threonine kinases CDK4/6, as seen in certain types of cancer, causes cell cycle deregulation.
S1RA is a sigma-1 (σ1) receptor antagonist (Ki = 17 nM). It is selective for σ1 receptors over σ2 receptors (Ki = 9,300 nM), as well as a panel of 170 additional receptors at 1 µM. S1RA reduces capsaicin-induced mechanical allodynia, formalin-induced licking and biting behavior, and partial sciatic nerve ligation-induced thermal hyperalgesia in mice (ED50s = 26.3, 43.7, and 18.8 mg/kg, respectively). It also enhances fentanyl- or loperamide-induced analgesia without affecting gastrointestinal transit in mice. E-52862, also known as S1RA, is a selective sigma-1 receptor antagonist, with a reported binding affinity of Ki = 17.0 ± 7.0 nM, selective over the sigma-2 receptor and against a panel of other 170 receptors, enzymes, transporters and ion channels. In preclinical studies, S1RA has demonstrated efficacy in relieving neuropathic pain and pain in other sensitizing conditions, associated with an improvement of the emotional negative state. E-52862 attenuates neuropathic pain of different aetiology in rats.
ENMD-2076 tartrate has selective activity against Aurora A and Flt3 with IC50 of 14 nM and 1.86 nM, 25-fold selective for Aurora A than over Aurora B and less potent to VEGFR2/KDR and VEGFR3, FGFR1 and FGFR2 and PDGFRα.IC50 value: 14 nM (Aurora A); 1.86 nM (Flt3); 58.2 nM (VEGFR2) [1]Target: Flt3; Aurora Ain vitro: ENMD-2076 indicates activity against multiple kinases involved in angiogenesis, including FLT3, RET, FLT4/VEGFR3, SRC, NTRK1, CSF1R/FMS, LCK, VEGFR2/KDR, FGFR1/2, and PDGFRα with IC50 from 1.86-120 nM. ENMD-2076 inhibits the growth of a wide range of human solid tumor and hematopoietic cancer cell lines with IC50 from 0.025 to 0.7 μM, which induces apoptosis and G2/M phase arrest. ENMD-2076 induces regression or complete inhibition of tumor growth in tumor xenograft models derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines [1]. ENMD-2076 is the L (+) tartrate salt of ENMD-981693. ENMD-2076 shows significant cytotoxicity against myeloma cell lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929) and primary cells with IC50 from 2.99 to 7.06 μM, which induces apoptosis. ENMD-2076 indicates low cytotoxicity to haematopoietic progenitors. ENMD-2076 inhibits the phosphoinositide 3-kinase/Akt pathway and downregulates survivin and X-linked inhibitor of apoptosis. ENMD-2076 also inhibits aurora A and B kinases, and induces G2/M cell cycle arrest [2].in vivo: ENMD-2076 has sustained inhibitory effects on the activation of Flt3 as well as VEGFR2/KDR and FGFR1/2 in HT29 xenograft model. ENMD-2076 could prevent the formation of new blood vessels and regress formed vessels in MDA-MB-231 xenograft model [1]. Oral treatment with ENMD-2076 (50, 100, 200 mg/kg per day) inhibits the tumour growth in H929 human plasmacytoma xenografts, with significant reduction in phospho-Histone 3 (pH3), Ki-67, and angiogenesis, and also a significant increase in cleaved caspase-3 [2].
Hoechst 33258 analog 6 is a anglog of Hoechst stains(Hoechst 33258), which are part of a family of blue fluorescent dyes used to stain DNA.IC50 Value:Target:These Bis-benzimides were originally developed by Hoechst AG, which numbered all their compounds so that the dye Hoechst 33342 is the 33342nd compound made by the company. There are three related Hoechst stains: Hoechst 33258, Hoechst 33342, and Hoechst 34580. The dyes Hoechst 33258 and Hoechst 33342 are the ones most commonly used and they have similarexcitation/emission spectra. Both dyes are excited by ultraviolet light at around 350 nm, and both emit blue/cyan fluorescent light around anemission maximum at 461 nm. Unbound dye has its maximum fluorescence emission in the 510-540 nm range. Hoechst dyes are soluble in water and in organic solvents such as dimethyl formamide or dimethyl sulfoxide. Concentrations can be achieved of up to 10 mg/mL. Aqueous solutions are stable at 2-6 °C for at least six months when protected from light. For long-term storage the solutions are instead frozen at ≤-20 °C.The dyes bind to the minor groove of double-stranded DNA with a preference for sequences rich in adenine andthymine. Although the dyes can bind to all nucleic acids, AT-rich double-stranded DNA strands enhance fluorescence considerably.Hoechst dyes are cell-permeable and can bind to DNA in live or fixed cells. Therefore, these stains are often called supravital, which means that cells survive a treatment with these compounds. Cells that express specific ATP-binding cassette transporter proteins can also actively transport these stains out of their cytoplasm.
Dofequidar is an antineoplastic agent. Dofequidar is an orally-available synthetic quinoline derivative with multidrug resistance modulating properties. Dofequidar binds to the drug-binding site of the transmembrane P-glycoprotein efflux pump and is preferentially transported from the cell, thereby blocking the efflux of other therapeutic agents.
Ozagrel(OKY-046) sodium salt is an antiplatelet agent working as a thromboxane A2 synthesis inhibitor.Target: Thromboxane A2 SynthaseOzagrel was selected as the best compound of highly selective inhibitors of TXA2 synthase. The inhibition of TXA2 synthase by ozagrel was more effective on human and rabbit enzymes than those of other species. Ozagrel increased 6-keto-PGF1 alpha, one of stable metabolites of PGI2, in various isolated cells and tissues perhaps via accumulated PG endoperoxides resulted by the inhibition of TXA2 synthase [1]. Ozagrel was estimated to be a reversible mixed-type inhibitor of diphenolase activity with the constants (K (S1), K (S2), K (i1), and K (i2)) determined to be 2.21, 3.89, 0.454, and 0.799 mM, repectively [2]. Infusion of OKY-046 significantly inhibited pulmonary thromboxane B2 delivery, attenuated the early increase in pulmonary vascular resistance, and blocked the increase in systemic vascular resistance. In addition, OKY-046 blunted and delayed the decrease in cardiac output and maintained end-systolic pressure-diameter relation, +dp/dt, and lung lymph flow at baseline values [3].
VBY-825 is a novel, reversible cathepsin inhibitor with high potency against cathepsins B, L, S and V.IC50 value:Target: 130/250/250/330/2.3/4.7 nM(Ki for cathepsin S/L/ZV/Bhumanized-rabbit cathepsin K/cathepsin F) [1]VBY-825 is a potent inhibitor of the assayed cathepsins and its potency against at least one cathepsin, cathepsin S, extends across species relevant for pharmacology studies, specifically mouse. 10 mg/kg/day dose of VBY-825 achieves a trough plasma concentration >200nM, which is well above that required for full inhibition of the intracellular activity of cathepsins B, F, K, L, S and V in both mouse and human cell lines.